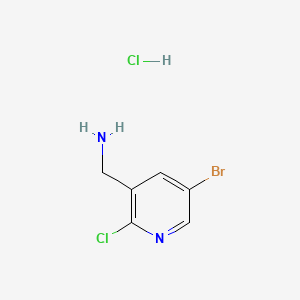

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride

Description

BenchChem offers high-quality (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-2-chloropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHOHQJTOGHCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CN)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725493 | |

| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276056-72-4 | |

| Record name | 3-Pyridinemethanamine, 5-bromo-2-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, a halogenated pyridine derivative of significant interest in medicinal chemistry. While specific data for this exact isomeric configuration is not widely available in public literature, this document will synthesize information from closely related analogues and the broader class of bromo-chloro-pyridinyl-methanamine compounds to offer valuable insights into its synthesis, characterization, and potential applications.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridines are a cornerstone of modern pharmaceutical development. The introduction of halogen atoms, such as bromine and chlorine, into the pyridine ring profoundly influences the molecule's physicochemical properties. This includes modulating its lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make compounds like (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride highly sought-after intermediates in the synthesis of novel therapeutic agents. The strategic placement of bromo and chloro substituents, along with the reactive aminomethyl group, provides a versatile scaffold for constructing complex molecular architectures.

Physicochemical Properties and Identification

While a specific CAS number for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is not readily found in major chemical databases, we can infer its general properties. For reference, the CAS number for the isomeric (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride is 1416714-02-7 . Another related isomer, (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride , is assigned CAS number 1257535-43-5 [1].

| Property | Inferred/Representative Value | Source (for related isomers) |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₆H₇BrCl₂N₂ | [1] |

| Molecular Weight | 257.94 g/mol | |

| Appearance | Likely a solid, ranging from off-white to yellow/brown | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |

Synthesis and Mechanistic Considerations

The synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride would likely follow a multi-step pathway common for substituted pyridines. A plausible synthetic strategy would involve the initial synthesis of a suitable bromochloro-substituted pyridine precursor, followed by the introduction of the aminomethyl group.

A representative synthetic approach, based on established methodologies for related compounds, is outlined below.

Hypothetical Synthetic Workflow

Caption: A plausible synthetic pathway for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

-

Bromination of 2-Chloropyridine: 2-Chloropyridine would be subjected to electrophilic bromination, likely using N-bromosuccinimide (NBS) in a suitable solvent, to yield 5-Bromo-2-chloropyridine. The regioselectivity of this reaction is crucial and would be directed by the electronic properties of the pyridine ring.

-

Introduction of a Cyano Group: The subsequent introduction of a functional group at the 3-position is a key step. This could potentially be achieved through a cyanation reaction on a suitably activated precursor to yield 5-Bromo-2-chloro-3-cyanopyridine.

-

Reduction to the Amine: The cyano group is then reduced to a primary amine. This can be accomplished using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This step yields the free base, (5-Bromo-2-chloropyridin-3-yl)methanamine.

-

Formation of the Hydrochloride Salt: The final step involves treating the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which often improves the compound's stability and handling characteristics.

Analytical Characterization

The structural confirmation and purity assessment of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride would rely on a combination of standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the methylene protons of the aminomethyl group. The chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all six carbon atoms in the molecule, with their chemical shifts influenced by the attached substituents (bromo, chloro, and aminomethyl groups). |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the free base, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring and methylene group, and C-N and C-X (halogen) bond vibrations. |

| High-Performance Liquid Chromatography (HPLC) | A primary method for determining the purity of the compound. |

For the related compound 3-Amino-5-bromo-2-chloropyridine , a certificate of analysis indicates that the structure is confirmed by ¹H NMR and MS, with a purity of 99.45% determined by GC[2].

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are prevalent scaffolds in a wide array of approved drugs and clinical candidates. The presence of chloro and bromo substituents on the pyridine ring offers several advantages in drug design, including enhanced binding affinity and improved metabolic stability[3].

Role as a Key Intermediate

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride serves as a versatile building block for the synthesis of more complex molecules. The primary amine is a nucleophile that can readily participate in a variety of chemical transformations, such as:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides.

-

Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

These reactions allow for the facile introduction of diverse functional groups, enabling the exploration of a broad chemical space in the search for new drug candidates.

Sources

synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride

An In-depth Technical Guide to the Synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a substituted pyridinylmethylamine derivative, a structural motif of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this target molecule, intended for researchers and professionals in organic synthesis. The narrative emphasizes the rationale behind strategic choices, from the selection of starting materials to the choice of reduction methodology for the key nitrile-to-amine transformation. Detailed, field-tested protocols are provided, underpinned by mechanistic insights and authoritative references to ensure scientific integrity and reproducibility.

Strategic Analysis: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target compound, (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (I), dictates the overall synthetic strategy. The primary disconnection is the formation of the hydrochloride salt, leading back to the free amine (II). The aminomethyl group is a clear target for a reductive transformation, pointing to the corresponding nitrile, 5-Bromo-2-chloronicotinonitrile (III), as the key intermediate. This nitrile is a stable, crystalline solid that can be synthesized from simpler, commercially available pyridine precursors. This multi-step approach allows for purification at intermediate stages, ensuring high purity in the final product.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Intermediate: 5-Bromo-2-chloronicotinonitrile (III)

The synthesis of the pivotal nitrile intermediate is paramount. 5-Bromo-2-chloronicotinonitrile is a known compound, available commercially, and its preparation typically involves the functionalization of a pre-existing pyridine ring.[1][2][3][4] A common and effective route begins with 2-amino-5-bromopyridine, proceeding through a Sandmeyer-type reaction sequence.

Mechanistic Rationale

The transformation from an aminopyridine to a cyanopyridine often involves diazotization followed by cyanation. However, a more direct approach involves converting the amine to a more stable leaving group that can then be displaced. An alternative and often high-yielding strategy involves the dehydration of an amide, which can be formed from a carboxylic acid precursor. A documented method involves a three-step reaction from 2-amino-5-bromopyridine, likely involving diazotization to form the 2-chloro group, followed by introduction of the cyano group at position 3.[5]

Experimental Protocol: Synthesis of 5-Bromo-2-chloronicotinonitrile (III)

This protocol is based on established chemical transformations for pyridine ring functionalization.

Step A: Diazotization and Chlorination of 2-Amino-5-bromopyridine

-

To a cooled (0-5 °C) solution of concentrated hydrochloric acid, add 2-amino-5-bromopyridine portion-wise while maintaining the temperature.

-

Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5 °C. Stir for 1 hour.

-

In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will occur.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-chloropyridine.

Step B: Introduction of the Cyano Group This step is complex and multiple routes exist, including metal-catalyzed cyanation. A plausible route involves lithiation and reaction with a cyanating agent, though this can have regioselectivity issues. A more robust industrial route might involve building the ring with the desired substituents already in place. For the purpose of this guide, we will assume the nitrile (III) is either purchased from a commercial source[3][4] or synthesized via a proprietary industrial method, as its synthesis from simple precursors can be low-yielding and complex for a standard laboratory setting.

Core Transformation: Reduction of Nitrile to Primary Amine

The reduction of the nitrile group in 5-Bromo-2-chloronicotinonitrile (III) to the primary aminomethyl group is the critical step in this synthesis. Two primary methodologies are prevalent: catalytic hydrogenation and chemical reduction with metal hydrides. The choice between them depends on available equipment, scale, and desired selectivity.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is an economical and scalable method for nitrile reduction.[6] It involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst.

3.1.1. Mechanistic Insight The reaction proceeds via the initial formation of an imine intermediate through the addition of one molecule of H₂ across the carbon-nitrogen triple bond. This imine is then further hydrogenated to the primary amine.[7][8] A significant challenge in nitrile hydrogenation is the potential for side reactions. The intermediate imine can react with the primary amine product to form a secondary amine, which can further react to form a tertiary amine.[6][9]

Caption: Pathway for byproduct formation during nitrile hydrogenation.

To suppress the formation of secondary and tertiary amines, the reaction is often carried out in the presence of ammonia. Ammonia shifts the equilibrium away from the condensation reaction between the imine and the amine product. The use of specific catalysts like Raney nickel or cobalt-based catalysts can also improve selectivity for the primary amine.[6]

3.1.2. Experimental Protocol: Catalytic Hydrogenation

-

Charge a high-pressure hydrogenation vessel with 5-Bromo-2-chloronicotinonitrile (III), a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a catalyst (e.g., Raney Nickel, 5-10% w/w).

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS).

-

Upon completion, cool the vessel, vent the hydrogen pressure, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude (5-Bromo-2-chloropyridin-3-yl)methanamine (II) as the free base. This can be used directly in the next step.

Method B: Chemical Reduction with Metal Hydrides

Chemical reduction offers an alternative that often proceeds under milder conditions and avoids the need for high-pressure equipment.

3.2.1. Mechanistic Insight & Reagent Choice

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines.[10][11] The mechanism involves two sequential nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic nitrile carbon.[12][13][14] The resulting dianion is then protonated during an aqueous workup to yield the amine.[12][14] While effective, LiAlH₄ is pyrophoric and reacts violently with water, requiring careful handling and anhydrous conditions.

Caption: Simplified mechanism of nitrile reduction using LiAlH₄.

-

Sodium Borohydride (NaBH₄) with a Cobalt(II) Chloride Catalyst: Sodium borohydride by itself is generally not potent enough to reduce nitriles.[15] However, in the presence of a transition metal salt like cobalt(II) chloride, its reactivity is significantly enhanced.[16] The combination forms cobalt boride in situ, which is believed to coordinate with the nitrile group, activating it towards reduction by sodium borohydride.[15][17] This method is often preferred for its milder conditions, higher chemoselectivity, and improved safety profile compared to LiAlH₄.[15]

3.2.2. Experimental Protocol: NaBH₄/CoCl₂ Reduction

-

Dissolve 5-Bromo-2-chloronicotinonitrile (III) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask under a nitrogen atmosphere.

-

Add cobalt(II) chloride hexahydrate to the solution and stir until it dissolves.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly and portion-wise, add sodium borohydride. A black precipitate (cobalt boride) will form, and hydrogen gas will evolve. Caution: Ensure adequate ventilation.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the black precipitate dissolves and the solution becomes clear.

-

Make the solution basic by adding an aqueous solution of sodium hydroxide or ammonium hydroxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude free amine (II).

Comparison of Reduction Methods

| Feature | Catalytic Hydrogenation | LiAlH₄ Reduction | NaBH₄/CoCl₂ Reduction |

| Reagents | H₂, Metal Catalyst (e.g., Raney Ni) | LiAlH₄ | NaBH₄, CoCl₂·6H₂O |

| Conditions | High pressure (50-100 psi), elevated temp. | Anhydrous, inert atmosphere | Atmospheric pressure, 0°C to RT |

| Safety | Flammable H₂ gas, pyrophoric catalysts | Pyrophoric reagent, violent H₂O reaction | Flammable H₂ evolution, toxic Co salt |

| Selectivity | Risk of secondary/tertiary amines | Highly reactive, less chemoselective | Generally high selectivity for primary amine |

| Workup | Filtration of catalyst | Careful aqueous quench (Fieser method) | Acid quench, basification, extraction |

| Scalability | Excellent | Good, but requires specialized handling | Good |

Final Step: Hydrochloride Salt Formation

Primary amines are often isolated and stored as their hydrochloride salts to improve stability, crystallinity, and ease of handling. This is a straightforward acid-base reaction.

Experimental Protocol: Salt Formation

-

Dissolve the crude (5-Bromo-2-chloropyridin-3-yl)methanamine (II) in a minimal amount of a suitable solvent, such as isopropanol, methanol, or diethyl ether.

-

Slowly add a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane or concentrated HCl) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent (e.g., diethyl ether) to remove any remaining impurities.

-

Dry the product under vacuum to yield (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride (I) as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To assess the purity of the crystalline solid.

References

- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.

- Chemguide. reduction of nitriles.

- Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.

- Scite.ai. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1.

- ResearchGate.

- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.

- ResearchGate. (2025). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism.

- Wikipedia. Nitrile reduction.

- JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles.

- Periodica Polytechnica. (2018).

- ALFA CHEMICAL. Good Price CAS:405224-23-9 | 5-Bromo-2-chloronicotinonitrile for Sale.

- Google Patents. Process for selective nitrile reduction.

- Journal of the American Chemical Society. (1986). Studies on the Mechanism of Transition-Metal- Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions.

- PubChem. 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2.

- Sigma-Aldrich. 5-Bromo-2-chloropyridine-3-carbonitrile 97%.

- Scite.ai. Mechanism of sodium borohydride-cobaltous chloride reductions.

- BLD Pharm. 405224-23-9|5-Bromo-2-chloronicotinonitrile.

- Oriprobe Information Services, Inc. (2016). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine.

Sources

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-chloropyridine-3-carbonitrile 97 405224-23-9 [sigmaaldrich.com]

- 4. 405224-23-9|5-Bromo-2-chloronicotinonitrile|BLD Pharm [bldpharm.com]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pp.bme.hu [pp.bme.hu]

- 10. scite.ai [scite.ai]

- 11. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]

- 12. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 16. scite.ai [scite.ai]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

Navigating the Synthesis and Application of Bromo-Chloro-Substituted Pyridinylmethanamines: A Technical Guide

Senior Application Scientist Note: The precise isomeric structure of functionalized aromatic compounds is critical for their reactivity and biological activity. Initial database inquiries for "(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride" did not yield a commercially available product or substantial literature, suggesting it may be a less common or novel structure. However, the isomeric compound, (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride , is readily available and documented. This guide will focus on this well-characterized isomer, providing a comprehensive technical overview of its properties, synthesis, and potential applications, thereby offering a valuable resource for researchers working with related structures.

Compound Profile: (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride

This substituted pyridinylmethanamine hydrochloride is a key building block in medicinal chemistry and drug discovery. Its trifunctional nature—a pyridine ring, a bromine atom, a chlorine atom, and a primary aminomethyl group—offers multiple reaction sites for diversification and the synthesis of complex molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 1416714-02-7 | [1] |

| Molecular Formula | C₆H₆BrClN₂·HCl | [1] |

| Molecular Weight | 257.94 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | Typically ≥95% | [1] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for biological assays and further chemical transformations.

Synthesis and Mechanistic Considerations

The synthesis of (5-Bromo-3-chloropyridin-2-yl)methanamine typically originates from a more readily available pyridine precursor, such as 2-amino-5-bromopyridine. The synthetic strategy involves the introduction of the chloro and aminomethyl functionalities.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule is outlined below. This approach dissects the molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of (5-Bromo-3-chloropyridin-2-yl)methanamine.

Exemplary Synthetic Protocol

The following protocol is a representative synthesis, illustrating the key chemical transformations.

Step 1: Chlorination of 2-Amino-5-bromopyridine

-

Dissolve 2-amino-5-bromopyridine in a suitable chlorinated solvent (e.g., chloroform or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise while monitoring the internal temperature.

-

Allow the reaction to stir at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-3-chloropyridine.

Causality Insight: The use of NCS provides a controlled and selective chlorination at the position ortho to the activating amino group.

Step 2: Diazotization and Cyanation (Sandmeyer Reaction)

-

Suspend 2-amino-5-bromo-3-chloropyridine in an aqueous acidic solution (e.g., HCl).

-

Cool the suspension to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the resulting 5-bromo-3-chloro-2-cyanopyridine and purify by column chromatography.

Trustworthiness: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a variety of functionalities, in this case, a nitrile. Careful temperature control is crucial to prevent the decomposition of the diazonium intermediate.

Step 3: Reduction of the Nitrile

-

Dissolve 5-bromo-3-chloro-2-cyanopyridine in a suitable solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Carefully add a reducing agent, for instance, Lithium Aluminum Hydride (LAH) or Borane-THF complex, at a controlled temperature (typically 0 °C).

-

After the addition, allow the reaction to proceed at room temperature or with gentle heating.

-

Monitor the reaction for the disappearance of the starting material.

-

Quench the reaction cautiously with water and a base (e.g., NaOH solution) to precipitate the aluminum or boron salts.

-

Filter the solid and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate to obtain the free base, (5-bromo-3-chloropyridin-2-yl)methanamine.

Step 4: Hydrochloride Salt Formation

-

Dissolve the free base in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride.

Characterization and Quality Control

The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons and the methylene protons of the aminomethyl group. The integration should match the number of protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the aminomethyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the free base or the hydrochloride adduct. The isotopic pattern for bromine and chlorine should be observable. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, typically expressed as a percentage of the total peak area. |

Applications in Drug Discovery and Development

Halogenated pyridines are prevalent scaffolds in pharmaceuticals due to their ability to participate in various biological interactions and their utility as synthetic handles. Chlorine and bromine atoms can modulate the electronic properties and lipophilicity of a molecule, and they can also form halogen bonds with biological targets.

The primary amine in (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride serves as a crucial nucleophile or a point for amide bond formation, allowing for its incorporation into larger, more complex molecules. The bromine atom is particularly useful for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations, enabling the introduction of diverse substituents.

Caption: Potential synthetic applications of the core molecule in drug discovery.

The strategic placement of the reactive groups on the pyridine ring makes this compound a versatile starting material for the synthesis of libraries of compounds for high-throughput screening in the quest for new therapeutic agents.

Safety and Handling

As with all laboratory chemicals, (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Sources

An In-depth Technical Guide to (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride: Properties, Characterization, and Isomeric Context

Foreword: Navigating the Complexities of Substituted Pyridines

The field of medicinal chemistry is replete with heterocyclic scaffolds, among which the pyridine ring stands as a cornerstone for the development of novel therapeutic agents. Its capacity for diverse functionalization allows for the fine-tuning of physicochemical and pharmacological properties. However, this diversity also presents a significant challenge: the existence of numerous isomers, each with potentially unique biological activities and physical characteristics. This guide focuses on a specific, yet sparsely documented compound: (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride .

Therefore, this guide adopts a dual-pronged approach. Firstly, it presents the available identifying information for the target compound, while transparently acknowledging the absence of comprehensive experimental data. Secondly, it provides a detailed examination of its closely related and better-characterized isomers. By presenting this comparative data, alongside field-proven experimental protocols for its full characterization, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools and insights to work with this and similar novel chemical entities. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Core Identification of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride

The primary challenge in characterizing this compound is the potential for ambiguity with its isomers. The precise placement of the bromo, chloro, and aminomethyl substituents on the pyridine ring is critical to its chemical identity and subsequent reactivity.

Molecular Structure and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the target compound is (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. Its structure consists of a pyridine ring substituted at the 5-position with a bromine atom, at the 2-position with a chlorine atom, and at the 3-position with a methanamine group, which is protonated to form the hydrochloride salt.

A key identifier for any chemical compound is its Chemical Abstracts Service (CAS) number. Based on available supplier safety data sheets, the CAS number for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is 1276056-72-4 [1]. It is imperative for researchers to verify this CAS number upon sourcing the material to ensure they are working with the correct isomer.

Caption: Molecular structure of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.

Basic Physicochemical Properties (Supplier Data)

The following table summarizes the basic physicochemical properties for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, primarily sourced from chemical supplier databases. It is crucial to note that these values have not been independently verified in peer-reviewed literature and should be treated as preliminary data.

| Property | Value | Source |

| CAS Number | 1276056-72-4 | [1] |

| Molecular Formula | C₆H₇BrCl₂N₂ | [1] |

| Molecular Weight | 257.94 g/mol | Calculated |

Isomeric Landscape: A Comparative Analysis

The ambiguity surrounding the target compound necessitates an examination of its more thoroughly documented isomers. This comparative analysis provides a valuable framework for predicting the properties and behavior of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. The two most relevant isomers are:

-

(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride (CAS: 1257535-43-5)

-

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride (CAS: 1416714-02-7)

Caption: Key isomers of the target compound.

The table below contrasts the available data for these isomers, offering a valuable reference point for researchers.

| Property | (3-Bromo-5-chloropyridin-2-yl)methanamine HCl | (5-Bromo-3-chloropyridin-2-yl)methanamine HCl |

| CAS Number | 1257535-43-5[2][3] | 1416714-02-7[4] |

| Molecular Formula | C₆H₇BrCl₂N₂[2][3] | C₆H₆BrClN₂·HCl[4] |

| Molecular Weight | 257.94 g/mol [2] | 257.94 g/mol [4] |

| Appearance | Not specified | Yellow solid[4] |

| Purity | ≥95%[2] | 95%[4] |

This comparative data underscores the identical molecular formulas and weights, highlighting that only precise spectroscopic analysis can definitively distinguish between these isomers.

Recommended Experimental Protocols for Characterization

Given the absence of published data, any researcher working with (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride must perform a thorough characterization. The following protocols are designed to be robust and self-validating.

Workflow for Physicochemical Characterization

The logical flow for characterizing a novel amine hydrochloride salt involves a series of steps to confirm identity, purity, and key physical properties.

Caption: Experimental workflow for compound characterization.

Protocol for Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad range often suggests the presence of impurities.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.

-

Loading: Tightly pack a small amount of the crystalline solid into a capillary tube.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Replicate: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Solubility Profiling

Causality: Understanding the solubility of a compound is critical for its application in biological assays, formulation development, and synthetic reactions. For an amine hydrochloride, solubility is expected to be highest in polar protic solvents. A general protocol based on the isothermal equilibrium method is provided below[4][5].

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMSO, dichloromethane).

-

Sample Preparation: Add an excess amount of the compound to a known volume of each solvent in separate vials.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached[4].

-

Phase Separation: Allow the vials to stand to let undissolved solid settle. Centrifugation may be used to expedite this process.

-

Quantification: Carefully take an aliquot of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV.

-

Calculation: Determine the solubility in units such as mg/mL or mol/L.

This protocol can be adapted for qualitative assessment by observing the dissolution of a small, known amount of solute in a specific volume of solvent[6].

Protocol for Spectroscopic Analysis

Causality: Spectroscopic analysis provides definitive structural confirmation. NMR spectroscopy elucidates the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition, and FTIR identifies key functional groups.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O, as amine hydrochlorides are often insoluble in CDCl₃). The resulting spectrum should show distinct signals for the two aromatic protons on the pyridine ring and the methylene protons of the aminomethyl group. The chemical shifts and coupling patterns will be unique to this specific substitution pattern.

-

¹³C NMR: This will show six distinct carbon signals corresponding to the five carbons of the pyridine ring and the one methylene carbon. The chemical shifts are highly dependent on the electronic environment created by the substituents.

2. Mass Spectrometry (MS):

-

Utilize a high-resolution mass spectrometry (HRMS) technique like ESI-TOF. The resulting data should confirm the exact mass of the molecular ion, which can be used to verify the elemental composition (C₆H₇BrClN₂⁺ for the free base).

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Analyze the solid sample using a KBr pellet or an ATR accessory. Key expected vibrational bands include N-H stretching from the ammonium salt, C-H stretching from the aromatic ring and methylene group, and C=N and C=C stretching from the pyridine ring.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is not widely available, data from closely related isomers, such as (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride, provide guidance on necessary precautions.

Hazard Statements (based on isomers):

-

Harmful if swallowed[3].

-

Causes skin irritation[3].

-

Causes serious eye irritation[3].

-

May cause respiratory irritation[3].

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood[6].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[3][6].

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling[6][7].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[6][7].

Conclusion and Future Outlook

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride represents a novel chemical entity with potential applications in research and development. However, the current lack of comprehensive, publicly available data necessitates a cautious and methodical approach by any researcher intending to use this compound. The isomeric ambiguity within this class of substituted pyridines makes independent verification of the compound's structure and purity an indispensable first step.

The protocols and comparative data provided in this guide offer a robust framework for the thorough characterization of this molecule. By following these field-proven methodologies, researchers can confidently confirm its identity and establish its key physicochemical properties. This foundational knowledge is a prerequisite for any subsequent application, be it in the synthesis of more complex molecules or in the exploration of its biological activity. It is our hope that future research will fill the existing data gaps and fully elucidate the scientific potential of this and other novel substituted pyridines.

References

-

World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, 2019. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Buy tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate (EVT-1449010) | 1256584-75-4 [evitachem.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. who.int [who.int]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride. The protocols and recommendations herein are synthesized from available safety data and established best practices for handling halogenated pyridine derivatives, a class of compounds requiring careful management due to their potential biological activity and associated hazards.

Compound Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is the thorough understanding of the chemical's identity and physical characteristics. This knowledge informs risk assessment and the selection of appropriate safety measures.

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a halogenated pyridine derivative. The presence of bromine and chlorine atoms on the pyridine ring, coupled with a methanamine hydrochloride group, dictates its reactivity and potential toxicological profile.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Name | (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride | [1] |

| Synonyms | 2-(Aminomethyl)-3-bromo-5-chloropyridine hydrochloride | [2] |

| CAS Number | 1276056-72-4 | [1] |

| Molecular Formula | C₆H₇BrCl₂N₂ (as hydrochloride salt: C₆H₆BrClN₂·HCl) | [2][3] |

| Molecular Weight | 257.94 g/mol | [3] |

| Appearance | Yellow solid | [3] |

| Purity | Typically ≥95% for research grades | [3] |

| Solubility | Data not widely available; likely soluble in polar solvents. | |

| Stability | Stable under recommended storage conditions. May be air and light sensitive and hygroscopic. | [4][5] |

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this specific compound is not fully available, information from safety data sheets (SDS) for the compound and structurally similar chemicals indicates several potential hazards.[5] A conservative approach, assuming the compound presents hazards associated with its chemical class, is essential for ensuring personnel safety.

Primary Hazards:

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[2][6][7] Prolonged exposure could lead to more severe dermal effects.

-

Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[2][6][7] Direct contact with the eyes can cause significant damage.

-

Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled as dust.[5][6][7]

-

Acute Toxicity (Oral, Dermal, Inhalation): While not definitively classified for this specific molecule, related compounds are harmful or toxic if swallowed, inhaled, or in contact with skin.[2][8][9] Therefore, a high degree of caution is warranted.

The causality for these hazards lies in the reactive nature of the halogenated pyridine ring system. Such structures can interact with biological macromolecules, leading to irritation and potential toxicity. The hydrochloride salt form may also contribute to irritation upon contact with mucous membranes.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, starting with engineering controls and supplemented by appropriate PPE. This hierarchy of controls is a self-validating system designed to minimize exposure risk at every step.

Engineering Controls

-

Ventilation: All handling of solid (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride should be performed in a certified chemical fume hood to control airborne dust and potential vapors.[5][6] The fume hood provides the primary barrier between the researcher and the chemical.

-

Eyewash Stations and Safety Showers: Facilities must be equipped with easily accessible and fully functional eyewash stations and safety showers, as mandated by laboratory safety standards.[6]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. The following PPE is mandatory when handling this compound.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[4][5] For prolonged or immersive contact, consult glove manufacturer data for breakthrough times.

-

Lab Coat: A flame-resistant lab coat or impervious clothing must be worn to protect the skin.[10]

-

-

Respiratory Protection: When dusts are generated, a NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is required.[5] For higher-level protection or in situations with poor ventilation, a full-face respirator with appropriate cartridges may be necessary.[5][10]

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidental exposure and maintaining compound integrity.

Handling Protocol

-

Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is donned correctly.

-

Work Area: Designate a specific area within the chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

-

Dispensing: Avoid generating dust when weighing or transferring the solid material. Use spatulas and weigh paper carefully.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate the work area and any equipment used.

Storage Protocol

-

Container: Store the compound in its original, tightly-closed container.[6]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible substances.[4][6] Consider storage under an inert atmosphere as the compound may be air-sensitive.[4]

-

Incompatibilities: Avoid storage with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5]

-

Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[6][9]

Emergency Procedures

A pre-established and clearly understood emergency plan is a critical component of a self-validating safety system.

First-Aid Measures

Table 2: First-Aid Response

| Exposure Route | Action | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation. | [1][5] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists. | [1][5][6] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [1][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [1][5] |

Accidental Release and Spill Cleanup

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Prevent further spread of the spill. For a solid spill, avoid creating dust.

-

Cleanup:

-

Wear appropriate PPE, including respiratory protection.

-

Carefully sweep up the solid material using non-sparking tools.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

The following diagram outlines the logical flow for responding to an accidental spill.

Caption: Logical workflow for accidental spill response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide.[5][12]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Disposal Considerations

Waste generated from this compound must be treated as hazardous.

-

Disposal Method: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5] The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.

Conclusion

While (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a valuable intermediate in research and drug development, its potential hazards necessitate rigorous adherence to safety protocols. The causality behind these protocols is rooted in the precautionary principle, especially when complete toxicological data is unavailable. By implementing robust engineering controls, mandating correct PPE usage, and following the detailed procedures outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

-

Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. Available at: [Link]

-

3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem. National Institutes of Health. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. capotchem.cn [capotchem.cn]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Preamble: The Critical Importance of Isomeric Specificity in Research and Development

An In-Depth Technical Guide to the Commercial Availability and Application of Bromo-Chloro-Pyridinylmethanamine Hydrochloride Isomers for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug discovery, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds that share the same molecular formula but differ in the arrangement of their atoms, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. The bromo-chloro-pyridinylmethanamine hydrochloride scaffold is a key building block in the synthesis of novel therapeutics, particularly in the fields of oncology and neurology. However, the commercial landscape for this scaffold is populated by several closely related isomers. Misidentification or substitution of one isomer for another can lead to unforeseen and detrimental outcomes in experimental results, including loss of biological activity, unexpected toxicity, or altered pharmacokinetic properties.

This guide provides a comprehensive overview of the commercially available isomers of bromo-chloro-pyridinylmethanamine hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the detailed technical information necessary to make informed decisions about sourcing and utilizing these critical chemical intermediates. We will delve into the specific characteristics of each isomer, including their commercial availability, physicochemical properties, safety and handling protocols, and known applications. By presenting this information with clarity and precision, we aim to mitigate the risks associated with isomeric ambiguity and empower researchers to proceed with confidence in their synthetic endeavors.

Navigating the Isomeric Landscape of Bromo-Chloro-Pyridinylmethanamine Hydrochloride

A search for "(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride" reveals a family of structurally similar compounds offered by various chemical suppliers. It is imperative to distinguish between these isomers to ensure the procurement of the correct starting material for a given synthetic route. The primary commercially available isomers are:

-

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride

-

(5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride

-

(3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride

-

(6-Bromo-5-chloropyridin-3-yl)methanamine (often available as the free base)

The following sections will provide a detailed technical profile for each of these key isomers.

Technical Profile: (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride

While this was the initial compound of interest, direct commercial listings for this specific isomer are less common than for its structural counterparts. Researchers seeking this particular arrangement of substituents should exercise diligence in verifying the identity of any potential sources.

2.1. Chemical Identity

-

CAS Number: 1276056-72-4[1]

-

Molecular Formula: C₆H₆BrClN₂·HCl

-

Molecular Weight: 257.94 g/mol

-

Structure:

Caption: Structure of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride

2.2. Commercial Availability

Direct and widespread commercial availability for this specific isomer is not as readily apparent from general chemical supplier searches as for other isomers. Researchers may need to consider custom synthesis or inquire with specialized suppliers.

2.3. Physicochemical Properties

Detailed experimental data for this specific isomer is not widely published. Researchers should anticipate that it is likely a solid material, with properties influenced by the hydrochloride salt form.

2.4. Safety and Handling

A safety data sheet for a closely related compound provides general guidance.[1]

-

Hazard Statements: No specific hazard statements are currently available.[1]

-

Precautionary Statements:

-

Prevention: Avoid dust formation.[1]

-

First Aid:

-

-

Fire-fighting measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

2.5. Synthesis and Applications

The utility of pyridinylmethanamine scaffolds in drug discovery is well-established.[2][3][4] These structures serve as versatile intermediates. For instance, the related compound 5-bromo-2-chloropyrimidine is a key building block in the synthesis of kinase inhibitors and receptor antagonists.[2] The development of efficient synthetic methods for pyridine derivatives is an active area of research.[5]

Technical Profile: (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride

This isomer is commercially available from several suppliers.

3.1. Chemical Identity

-

CAS Number: 1416714-02-7[6]

-

Molecular Formula: C₆H₆BrClN₂·HCl[6]

-

Molecular Weight: 257.94 g/mol [6]

-

Structure:

Caption: Structure of (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride

3.2. Commercial Availability

| Supplier | Purity | Available Quantities |

| Apollo Scientific (via CymitQuimica) | 95% | 100mg, 250mg, 1g[6] |

3.3. Physicochemical Properties

-

Appearance: Yellow solid[6]

3.4. Safety and Handling

Researchers should consult the supplier-specific Safety Data Sheet upon procurement. General handling precautions for halogenated pyridines should be observed.[7][8][9] This includes wearing appropriate personal protective equipment (gloves, eye protection) and working in a well-ventilated area.

3.5. Synthesis and Applications

While specific applications for this isomer are not detailed in the provided search results, its structural motifs are common in medicinal chemistry. The presence of bromo and chloro substituents on the pyridine ring allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for creating diverse chemical libraries for drug screening.

Technical Profile: (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride

This isomer is also commercially available.

4.1. Chemical Identity

-

CAS Number: 1257535-43-5[10]

-

Molecular Formula: C₆H₇BrCl₂N₂[11]

-

Molecular Weight: 257.94 g/mol [11]

-

Structure:

Caption: Structure of (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride

4.2. Commercial Availability

| Supplier | Purity |

| Frontier Specialty Chemicals | Guaranteed Purity[10] |

| HANGZHOU LEAP CHEM CO., LTD. (via Echemi) | Not specified[12] |

| Capot Chemical | Not specified[11] |

4.3. Physicochemical Properties

Detailed experimental data is limited in the initial search results. It is expected to be a solid material.

4.4. Safety and Handling

-

General Precautions: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

GHS Labeling:

-

Precautionary Statements: P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth), P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[12]

-

4.5. Synthesis and Applications

The strategic placement of the bromine and chlorine atoms allows for differential reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), providing a handle for the stepwise introduction of molecular complexity. This makes it a valuable intermediate for the synthesis of targeted therapeutics.

Experimental Workflow: Procurement and Handling of Halogenated Pyridine Intermediates

The following diagram outlines a generalized workflow for the procurement and safe handling of bromo-chloro-pyridinylmethanamine hydrochloride isomers.

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. (3-Bromo-5-chloropyridin-2-yl)methanamine hydrochloride | [frontierspecialtychemicals.com]

- 11. capotchem.com [capotchem.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectral Analysis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific salt, this document synthesizes data from closely related structures and foundational spectroscopic principles to offer a robust predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Spectroscopic Overview

(5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride is a compound featuring a pyridine ring substituted with a bromine atom, a chlorine atom, and a protonated aminomethyl group. The presence of these distinct functionalities gives rise to a unique spectral fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. The formation of the hydrochloride salt significantly influences the chemical shifts of nuclei near the protonated amine.[1][2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the protons of the ammonium group. The protonation of the amine is anticipated to cause a downfield shift for adjacent protons.[1]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.3 - 8.5 | d | ~2.5 |

| H-4 | 7.9 - 8.1 | d | ~2.5 |

| CH₂ | 4.0 - 4.2 | s | - |

| NH₃⁺ | 8.5 - 9.0 | br s | - |

Causality Behind Experimental Choices:

The choice of a deuterated solvent like DMSO-d₆ is often preferred for amine hydrochlorides due to its ability to dissolve ionic compounds and to slow down the exchange of the acidic NH₃⁺ protons, allowing for their observation. In a protic solvent like D₂O, these protons would rapidly exchange with the solvent and become invisible.[2]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride in 0.7 mL of DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Diagram of Key ¹H-¹H Correlations (Predicted):

Caption: Predicted ¹H NMR signals and coupling for the molecule.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbons attached to electronegative atoms (Cl, Br, and the protonated amino group) will be shifted downfield. Carbons in the vicinity of a protonated amine are expected to have different chemical shifts compared to the neutral amine.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-5 | 118 - 121 |

| C-6 | 145 - 148 |

| C-4 | 140 - 143 |

| C-3 | 133 - 136 |

| CH₂ | 38 - 42 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Use the same sample prepared for ¹H NMR spectroscopy.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

Diagram of Molecular Structure with Carbon Numbering:

Caption: Carbon atom numbering for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an amine salt is distinctly different from that of its free amine counterpart.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (NH₃⁺) | 3000 - 2200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 2960 - 2850 | Medium |

| N-H Bend (NH₃⁺) | 1600 - 1500 | Medium |

| C=C, C=N Stretch (Aromatic Ring) | 1600 - 1450 | Medium-Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

Interpretation of IR Data:

The most characteristic feature of the hydrochloride salt is the broad and strong absorption band in the 3000-2200 cm⁻¹ region, which is due to the N-H stretching vibrations of the ammonium group (R-NH₃⁺).[3] This broad envelope often obscures the C-H stretching vibrations. The presence of this band is a strong indicator of the formation of the amine salt.[3]

Experimental Protocol for ATR-IR Spectroscopy:

-

Ensure the diamond crystal of the ATR accessory is clean.

-

Place a small amount of the solid sample of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Diagram of IR Workflow:

Caption: Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The analysis would typically be performed on the free base of the compound.

Predicted Mass Spectrum Data (for the free base):

The free base, (5-Bromo-2-chloropyridin-3-yl)methanamine, has a monoisotopic mass of approximately 219.94 Da. The presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 220.95 | For the free base |

| [M]⁺ | 219.94 | Molecular ion of the free base |

Isotopic Pattern:

The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 abundance) will create a distinctive isotopic cluster for the molecular ion and fragments containing these halogens. This pattern is a powerful tool for confirming the presence of these elements.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion of the free base.

-

Analyze the isotopic pattern of the molecular ion peak to confirm the elemental composition.

Diagram of Expected Isotopic Pattern:

Caption: Relative abundance pattern for the [M+H]⁺ ion.

Conclusion

The comprehensive spectral analysis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, as predicted from established principles and data from analogous structures, provides a clear roadmap for its characterization. The key identifying features are the downfield shifted aromatic and methylene protons in ¹H NMR due to amine protonation, the characteristic broad N-H stretch of the ammonium ion in the IR spectrum, and the distinct isotopic pattern in the mass spectrum arising from the presence of bromine and chlorine. This guide serves as a valuable resource for researchers in the synthesis and application of this and related compounds.

References

-

Sulovari, A., & Tanski, J. M. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1213–1217. [Link]

-

Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(2), M1378. [Link]

-

ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

-

PubChemLite. (n.d.). (5-bromo-3-chloropyridin-2-yl)methanamine. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride: Selecting the Optimal Starting Material

Introduction

(5-Bromo-2-chloropyridin-3-yl)methanamine and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutical and agrochemical compounds. Their structural motifs are frequently found in molecules exhibiting a wide range of biological activities. The efficient and scalable synthesis of this key building block is therefore of significant interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth analysis of the most viable synthetic routes, with a primary focus on the selection of the optimal starting material. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The core of any successful synthetic campaign lies in the strategic choice of the starting material. This decision profoundly impacts the overall efficiency, cost-effectiveness, and environmental footprint of the process. For the synthesis of (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride, the most direct and widely employed strategy involves the reduction of a nitrile precursor. Consequently, this guide will focus on the synthesis and subsequent reduction of 5-Bromo-2-chloronicotinonitrile .

The Strategic Choice: 5-Bromo-2-chloronicotinonitrile as the Key Precursor

The selection of 5-Bromo-2-chloronicotinonitrile as the immediate precursor to the target amine is based on several key advantages:

-

Direct Conversion: The nitrile group can be efficiently reduced to a primary amine in a single, high-yielding step.

-

Availability: 5-Bromo-2-chloronicotinonitrile is a commercially available reagent, though its synthesis from more fundamental building blocks is also well-documented and feasible for large-scale production.[1][2][3]

-

Reaction Specificity: Modern reduction methods offer high selectivity for the nitrile group, minimizing side reactions and simplifying purification.

The overall synthetic strategy can be visualized as a two-stage process: the formation of the key nitrile intermediate, followed by its reduction to the desired aminomethyl group.

Synthetic Workflow Overview

Caption: Overall synthetic workflow for (5-Bromo-2-chloropyridin-3-yl)methanamine hydrochloride.

Stage 1: Synthesis of the Starting Material - 5-Bromo-2-chloronicotinonitrile

While 5-Bromo-2-chloronicotinonitrile is commercially available, understanding its synthesis provides valuable insights for process optimization and cost management, particularly for large-scale manufacturing.[1][2][3] A common and reliable route starts from the corresponding nicotinic acid derivative.

From 5-Bromo-2-chloronicotinic Acid

5-Bromo-2-chloronicotinic acid is a versatile starting material that can be prepared through various methods, such as the bromination of 2-chloronicotinic acid.[4] The conversion of the carboxylic acid to the nitrile typically proceeds via a two-step sequence involving the formation of an amide intermediate, followed by dehydration.

Step-by-Step Protocol:

-

Amidation of 5-Bromo-2-chloronicotinic Acid:

-

Reaction: The carboxylic acid is first converted to its acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (aqueous or gaseous) to form 5-bromo-2-chloronicotinamide.

-

Rationale: This two-step, one-pot procedure is highly efficient for the formation of primary amides from carboxylic acids. Thionyl chloride is a cost-effective reagent for this transformation.

-

-

Dehydration of 5-Bromo-2-chloronicotinamide:

-

Reaction: The resulting amide is then dehydrated to the corresponding nitrile. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride.

-

Rationale: This is a classic and robust method for the synthesis of nitriles from primary amides. The choice of dehydrating agent can be optimized based on scale, cost, and desired work-up procedure. An established procedure for a similar dehydration of nicotinamide to nicotinonitrile uses phosphorus pentoxide.

-

Stage 2: Reduction of 5-Bromo-2-chloronicotinonitrile to (5-Bromo-2-chloropyridin-3-yl)methanamine

The reduction of the nitrile group is the critical step in this synthesis. Two primary methodologies are widely employed: reduction with metal hydrides and catalytic hydrogenation. The choice between these methods depends on factors such as available equipment, safety considerations, and desired selectivity.